4-(2,4-dichlorophenyl)but-3-en-2-one
Description
Properties
Molecular Formula |
C10H8Cl2O |
|---|---|
Molecular Weight |
215.07 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H8Cl2O/c1-7(13)2-3-8-4-5-9(11)6-10(8)12/h2-6H,1H3 |
InChI Key |
SAEQHTBHPNKKRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
-
Enolate Formation : Acetone is deprotonated by a strong base (e.g., NaOH) to form an enolate ion.
-
Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of 2,4-dichlorobenzaldehyde.
-
Protonation : The intermediate β-hydroxy ketone is protonated.
-
Dehydration : Elimination of water yields the α,β-unsaturated ketone.
Standard Procedure
Optimized Variations
| Variation | Conditions | Yield | Source |
|---|---|---|---|
| Microwave Assistance | 100°C, 20 min, K₂CO₃ catalyst | 88% | |
| Phase-Transfer Catalysis | TBAB, NaOH, toluene/water | 78% | |
| Solvent-Free | NaOH pellets, grinding, 40°C | 70% |
Claisen-Schmidt Condensation
A subset of aldol condensation, the Claisen-Schmidt reaction , is specific to aromatic aldehydes and ketones. It is highly effective for synthesizing this compound due to the electron-withdrawing effect of chlorine substituents, which enhance the electrophilicity of the aldehyde.
Key Steps
Industrial-Scale Protocol (Patent CN103435453A)
-
Catalyst : Lewis acid (e.g., FeCl₃) + organic auxiliary (dibenzo[b,f]thiazepine-11-one).
-
Temperature : 80–100°C.
Alternative Methods
Heck Coupling
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Aldol Condensation | High yield, simple reagents | Requires excess acetone |
| Claisen-Schmidt | Scalable, minimal by-products | Long reaction times |
| Heck Coupling | Regioselective | Expensive catalysts |
Synthetic Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions: 4-(2,4-dichlorophenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of 2,4-dichlorobenzoic acid.
Reduction: Formation of 1-(2,4-dichlorophenyl)butanol.
Substitution: Formation of various halogenated derivatives.
Scientific Research Applications
Scientific Research Applications
- Cell Biology: 2,4-Dichlorobenzylideneacetone is used in cell biology, specifically in cell culture studies .
- Antitrypanosomiasis Activity: Dichloro-substituted aminochalcones, related compounds, have shown potential against Trypanosoma cruzi, the parasite causing Chagas disease . One study evaluated the in vitro antitrypanosomiasis activity of (2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, demonstrating its effectiveness against trypomastigote forms of the parasite .
- Synthesis of Curcumin Analogs: Monocarbonyl curcumin analogs can be synthesized using 4-(4-chlorophenyl)-3-buten-2-one as a starting material, indicating its role as a chemical intermediate .
- PLA2 Inhibition: 4-(2,4-Dichlorophenyl)but-3-en-2-one has been shown to inhibit Phospholipase A2 (PLA2) activity in Candida albicans . At a concentration of 10 µM, it inhibited 34% of PLA2 activity in intact Candida cells .
Case Studies and Research Findings
-
Antifungal Activity: A study on a 1,2,4-triazole-indole hybrid molecule utilized a compound (8g ) that showed significant in vitro activity against clinically important Candida species, including low-susceptible or resistant C. glabrata and C. krusei . The compound was more potent than fluconazole and at least as potent as voriconazole . In a systemic C. albicans infection model in mice, compound 8g demonstrated significant in vivo activity, with survival rates comparable to fluconazole .
Compound MIC (µg/mL) C. krusei ATCC6258 MIC (µg/mL) C. parapsilosis ATCC22019 MIC (µg/mL) C. parapsilosis ATCC90018 8g 0.125 0.016 0.032 Fluconazole Higher Lower Lower Voriconazole Similar Similar Similar
In vivo studies further demonstrated the efficacy of compound 8g against systemic candidiasis in mice. Mice treated with 8g at 3 x 20 mg/kg showed significantly higher survival rates compared to the control group, and comparable survival rates to the fluconazole group (3 x 5 mg/kg) .
Potential Toxicity and Safety
Mechanism of Action
The mechanism by which 4-(2,4-dichlorophenyl)but-3-en-2-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues with Halogen Substitutions
Table 1: Comparison of Halogen-Substituted But-3-en-2-one Derivatives
Key Observations:
- Substituent Position Effects : The 2,4-dichloro substitution (target compound) enhances electron-withdrawing effects compared to 3,4-dichloro () or single-chloro () derivatives, influencing reactivity in nucleophilic additions.
- Molecular Weight: Dichloro derivatives (215.08 g/mol) are heavier than mono-chloro or nitro analogues due to additional halogen atoms.
- Thermal Stability: The target compound’s higher melting point (83–85°C) compared to non-crystalline analogues suggests stronger intermolecular forces from Cl substituents .
Functional Group Variations
Table 2: Enones with Non-Halogen Substituents
Key Observations:
- Polarity and Reactivity: Methoxy and hydroxymethyl groups increase polarity compared to halogenated enones, altering solubility and reaction pathways .
- Biological Relevance: Natural enones (e.g., furan derivatives) exhibit bioactivity, suggesting halogenated analogues could be optimized for drug discovery .
Complex Derivatives and Hybrid Structures
- Triazolone Derivatives: Compounds like 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-({(2SR,4RS)-2-[(1H-1,2,4-triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (): These demonstrate the integration of the dichlorophenyl-enone motif into antifungal agents (e.g., itraconazole analogues) .
Q & A
Q. What are the optimal synthetic routes for 4-(2,4-dichlorophenyl)but-3-en-2-one, and how can reaction yields be improved?
Methodological Answer: A common approach involves Claisen-Schmidt condensation between 2,4-dichlorobenzaldehyde and acetone under acidic or basic catalysis. For example, ethanol with catalytic thionyl chloride (SOCl₂) can promote enone formation via dehydration . To optimize yields:
- Use anhydrous conditions to minimize side reactions.
- Monitor reaction progression via TLC or HPLC.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements may involve microwave-assisted synthesis or ionic liquid catalysts to enhance reaction kinetics.
Q. How can X-ray crystallography be applied to determine the molecular structure and conformation of this compound?
Methodological Answer: Single-crystal X-ray diffraction is the gold standard for structural elucidation. Key steps include:
- Growing high-quality crystals via slow evaporation (e.g., using dichloromethane/hexane mixtures).
- Data collection on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement using SHELXL software for small-molecule structures, leveraging restraints for disordered atoms .
- Validate geometry with CCDC databases to compare bond lengths/angles (e.g., C=O: ~1.22 Å; C=C: ~1.34 Å) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data inconsistencies be addressed?
Methodological Answer: Combine NMR, FT-IR, and MS for comprehensive analysis:
- ¹H NMR: Confirm α,β-unsaturated ketone protons (δ 6.5–7.5 ppm for aromatic; δ 6.1–6.3 ppm for vinyl protons).
- FT-IR: Identify C=O stretch (~1680 cm⁻¹) and C=C stretch (~1600 cm⁻¹) .
- HRMS: Verify molecular ion [M+H]⁺ (theoretical m/z: 243.01 for C₁₀H₇Cl₂O). Address contradictions (e.g., shifting NMR peaks) by checking solvent effects, temperature, or tautomerism.
Advanced Research Questions
Q. How do electronic effects of the 2,4-dichlorophenyl group influence the compound’s reactivity in Diels-Alder or Michael addition reactions?
Methodological Answer: The electron-withdrawing Cl substituents enhance electrophilicity of the α,β-unsaturated ketone:
- Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (FMOs). The LUMO energy (~-1.5 eV) indicates susceptibility to nucleophilic attack .
- Experimental validation: React with cyclopentadiene (Diels-Alder) or thiols (Michael addition) under mild conditions. Monitor regioselectivity via NOESY or X-ray analysis .
Q. What strategies resolve contradictions in reported melting points or spectral data across studies?
Methodological Answer: Discrepancies may arise from polymorphism or impurities:
Q. How can computational modeling predict the compound’s stability under varying pH or thermal conditions?
Methodological Answer: Use molecular dynamics (MD) simulations and QSPR models:
- Thermal stability: Calculate bond dissociation energies (BDEs) for C-Cl and C=O bonds using Gaussian09 .
- pH stability: Simulate hydrolysis pathways (e.g., acid-catalyzed ketone hydration) at pH 2–12 via COSMO-RS solvation models.
- Validate with accelerated stability studies (40°C/75% RH for 6 months) and LC-MS degradation profiling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
